2-Fluoroethanol
Overview
Description
2-Fluoroethanol is an organic compound with the chemical formula CH₂FCH₂OH. It is a colorless liquid and one of the simplest stable fluorinated alcohols. This compound has a musky, rather tart odor and is miscible with water, ethanol, ethyl ether, and acetone . It was once used as a pesticide but is now primarily of interest in scientific research and industrial applications .
Mechanism of Action
Target of Action
The primary target of 2-Fluoroethanol is Alcohol Dehydrogenase (ADH) . ADH is an enzyme that plays a crucial role in the metabolism of alcohols in the body. It catalyzes the conversion of alcohols to aldehydes and ketones, and it is a key player in the metabolic pathway of this compound .
Mode of Action
This compound interacts with its target, ADH, by serving as a substrate for the enzyme . The enzyme uses nicotinamide adenine dinucleotide (NAD+) as a cofactor to convert this compound into fluoroacetaldehyde , which is then further metabolized into fluoroacetate .
Biochemical Pathways
The metabolism of this compound involves several biochemical pathways. Initially, this compound is converted into fluoroacetaldehyde by the action of ADH . This fluoroacetaldehyde is then further metabolized into fluoroacetate . Fluoroacetate is known to be a precursor to fluorocitrate, an inhibitor of aconitase, an enzyme that participates in the TCA cycle .
Pharmacokinetics
It is known that this compound is metabolized by adh, leading to the formation of fluoroacetaldehyde and then fluoroacetate . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its metabolism to fluoroacetate and subsequent conversion to fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, an enzyme that plays a crucial role in the TCA cycle . By inhibiting aconitase, fluorocitrate disrupts the TCA cycle, leading to a decrease in energy production in the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances that can also be metabolized by ADH may affect the metabolism of this compound . Additionally, factors such as temperature and pH can influence the activity of ADH and thus the metabolism of this compound . .
Biochemical Analysis
Biochemical Properties
2-Fluoroethanol interacts with various enzymes and proteins. It is converted by alcohol dehydrogenase (ADH) using nicotinamide adenine dinucleotide (NAD+) as a cofactor . This process ultimately leads to the formation of fluoroacetaldehyde and then fluoroacetate .
Cellular Effects
It is known that fluoroethanol induced a similar toxicity as that of fluoroacetate in rats . Fluoroacetate is known to metabolize to fluorocitrate to exert the toxic effect .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by ADH using NAD+ as a cofactor . This leads to the formation of fluoroacetaldehyde and then fluoroacetate .
Temporal Effects in Laboratory Settings
It is known that nuclear quantum effects (NQEs) manifest in the structural parameters of the lowest energy conformer of this compound .
Dosage Effects in Animal Models
It is known that fluoroethanol induced a similar toxicity as that of fluoroacetate in rats .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the formation of fluoroacetaldehyde and then fluoroacetate . This process is catalyzed by ADH using NAD+ as a cofactor .
Transport and Distribution
It is soluble in water, ethanol, ethyl ether, and acetone , which suggests it could be distributed widely in aqueous environments within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoroethanol can be synthesized through several methods:
-
Finkelstein Reaction: : This method involves treating 2-chloroethanol with potassium fluoride. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{OH} + \text{KF} \rightarrow \text{FCH}_2\text{CH}_2\text{OH} + \text{KCl} ] The product, this compound, has a lower boiling point than the starting material and can be conveniently isolated by distillation .
-
Alternative Methods: : Similar procedures start from (1,3)-dioxolan-2-one and from 2-bromoethanol .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting 2-chloroethanol with potassium fluoride in a high boiling point solvent of the ethylene glycol type at 175°C .
Chemical Reactions Analysis
2-Fluoroethanol undergoes various chemical reactions, including:
-
Dehydrofluorination: : In a basic solution, this compound undergoes dehydrofluorination to give acetaldehyde . [ \text{FCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{CHO} + \text{HF} ]
-
Formation of Triflate Ester: : Reaction with trifluoromethanesulfonic anhydride in the presence of a base gives the triflate ester .
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Radiation-Induced Transformations: : In aqueous solutions, this compound undergoes radiation-induced dehalogenation, producing fluoride anions .
Scientific Research Applications
2-Fluoroethanol has several applications in scientific research:
Microwave Spectroscopy: The microwave spectra of two isotopic species of this compound have been investigated.
Photolysis Studies: Single-photon infrared photolysis of this compound in solid argon has been studied.
Radiopharmaceuticals: The 2-fluoroethoxy group is a common moiety in the structures of radiotracers used with positron emission tomography (PET), such as fluoroethyl-l-tyrosine and [18F]-fluoroethyl 4-fluorobenzoate.
Comparison with Similar Compounds
2-Fluoroethanol is compared with other fluorinated alcohols such as 2-chloroethanol, difluoroethanol, and trifluoroethanol:
2-Chloroethanol: Similar in structure but contains a chlorine atom instead of a fluorine atom.
Difluoroethanol: Contains two fluorine atoms, making it less reactive and less toxic than this compound.
Trifluoroethanol: Contains three fluorine atoms and is used as a co-solvent in protein folding studies.
This compound is unique due to its balance of reactivity and stability, making it suitable for various scientific and industrial applications.
Properties
IUPAC Name |
2-fluoroethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDYAKVUZMZKRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO | |
Record name | ETHYLENE FLUOROHYDRIN | |
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DSSTOX Substance ID |
DTXSID0059902 | |
Record name | 2-Fluoroethanol | |
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Molecular Weight |
64.06 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene fluorohydrin appears as a liquid. Used as a rodenticide, insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
Record name | ETHYLENE FLUOROHYDRIN | |
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Boiling Point |
218.3 °F at 760 mmHg (EPA, 1998), 103.5 °C | |
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Flash Point |
87.8 °F (EPA, 1998) | |
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Solubility |
Miscible in ethanol, ethyl ether; very soluble in acetone, In water, miscible @ 20 °C | |
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Density |
1.104 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1040 g/cu cm @ 20 °C | |
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Vapor Pressure |
21.3 [mmHg], Vapor pressure: 21.25 mm Hg @ 25 °C | |
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Mechanism of Action |
The fluoroacetate ion is not poisonous itself but is converted to fluorocitric acid, which blocks the tricarboxylic acid cycle, an essential mechanism of energy production in mammalian cells ... This manifests itself principally in disturbed activities of the central nervous system and of the heart. /Fluoroacetate/ | |
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CAS No. |
371-62-0, 63919-01-7 | |
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Record name | 2-Fluoroethanol | |
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Record name | Ethanol, 2-fluoro- | |
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Record name | 2-fluoroethanol | |
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Record name | 2-FLUOROETHANOL | |
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Melting Point |
-15.61 °F (EPA, 1998), -26.4 °C | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Fluoroethanol?
A1: this compound has a molecular formula of C2H5FO and a molecular weight of 64.05 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers utilize a variety of spectroscopic techniques to characterize this compound, including:
- Infrared (IR) spectroscopy: Identifies functional groups and characterizes hydrogen bonding interactions. [, , , , , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure, dynamics, and conformational preferences of the molecule. [, , , , ]
- Microwave spectroscopy: Measures rotational transitions, revealing details about molecular structure, internal motions, and intermolecular interactions. [, , , , , ]
- Ultraviolet Photoelectron Spectroscopy (UPS): Examines the electronic structure and energy levels within the molecule. []
Q3: What are the dominant conformers of this compound and what influences their stability?
A3: this compound exhibits conformational isomerism due to rotations around the C-C and C-O bonds. The most stable conformer adopts a gauche arrangement, where the fluorine and oxygen atoms are on the same side of the C-C bond. [, , , , , ] This preference arises from a stabilizing intramolecular interaction between the electronegative fluorine atom and the hydroxyl group (OH...F). [, , , , ]
Q4: What is the role of this compound in protein studies?
A4: Fluoroalcohols, including this compound, are known to influence protein structure. The competitive formation of intra- and intermolecular hydrogen bonds by this compound can disrupt existing hydrogen bonding networks within proteins, leading to structural changes. []
Q5: How is computational chemistry used to study this compound?
A5: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound. Researchers employ various theoretical methods, including:
- Density Functional Theory (DFT): Used to calculate molecular geometries, energies, vibrational frequencies, and other properties. [, , , , ]
- Ab initio Calculations: Provide accurate predictions of molecular properties and are often used to complement experimental findings. [, , , , , ]
- Molecular Dynamics (MD) Simulations: Simulate molecular motions and interactions, providing insights into solvation dynamics and other dynamic processes. []
Q6: How do nuclear quantum effects influence the properties of this compound?
A6: Nuclear quantum effects (NQEs), such as zero-point energy and tunneling, impact the properties of this compound. Path integral simulations reveal that NQEs significantly affect the torsional barriers and contribute to the structural features, particularly in the interaction between the OH and F groups. []
Q7: What are the major metabolic pathways of this compound in humans and rats?
A7: In both humans and rats, this compound is primarily metabolized to 2-fluoroacetic acid, which is then conjugated with glucuronic acid and excreted in the urine. [, ]
Q8: What is the role of cytochrome P450 2E1 in the metabolism of this compound?
A8: Research indicates that cytochrome P450 2E1 plays a significant role in the metabolism of this compound in rats. This is evidenced by the inhibitory effect of diallyl sulfide, a selective inhibitor of cytochrome P450 2E1, on this compound metabolism. []
Q9: What is known about the environmental impact of this compound?
A9: While this compound has been investigated as a potential alternative to chlorofluorocarbons (CFCs), information regarding its environmental impact, such as its ecotoxicological effects and degradation pathways, remains limited. []
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